Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate

Description

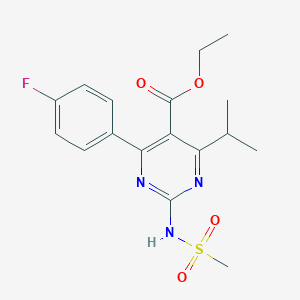

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate (CAS: 1035595-71-1) is a pyrimidine derivative with the molecular formula C₁₇H₂₀FN₃O₄S and a molecular weight of 381.42 g/mol . It is structurally characterized by:

- A 4-fluorophenyl substituent at position 4 of the pyrimidine ring.

- An isopropyl group at position 4.

- An N-methylsulfonamido group at position 2.

- An ethyl ester moiety at position 3.

This compound is a key intermediate in the synthesis of Rosuvastatin, a statin drug used to lower cholesterol by inhibiting HMG-CoA reductase . It is also employed as an impurity reference standard in quality control during Rosuvastatin production .

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-5-25-16(22)13-14(10(2)3)19-17(21-26(4,23)24)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIQXSKIMRZIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)NS(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648356 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035595-71-1 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known by its CAS number 147118-30-7, is a compound that has gained attention in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 395.45 g/mol

- IUPAC Name : Ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate

- CAS Number : 147118-30-7

The compound is structurally related to statins, particularly Rosuvastatin, suggesting that it may exhibit similar lipid-lowering effects. Its mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Additionally, the presence of the sulfonamide group may enhance its interaction with biological targets by influencing binding affinities and solubility.

Antihyperlipidemic Effects

This compound has been investigated for its antihyperlipidemic properties. Studies indicate that it may lower serum cholesterol levels effectively while maintaining a favorable safety profile. This property is particularly relevant in the treatment of conditions such as hyperlipidemia and cardiovascular diseases.

Anti-inflammatory Activity

Research has suggested that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related pyrimidine derivatives have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This compound may also possess these anti-inflammatory properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits low cytotoxicity in various cell lines, making it a promising candidate for further development in drug formulations aimed at treating chronic diseases without severe side effects .

Case Study 1: Lipid Profile Improvement

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in total cholesterol and LDL levels compared to control groups. The study highlighted its potential as a therapeutic agent for managing dyslipidemia.

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies have shown that derivatives of this compound can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases.

Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 373.45 g/mol

- Appearance : White to off-white powder

- Melting Point : 178.0 to 182.0 °C

The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonamide moiety, which contributes to its biological activity.

Drug Development and Formulation

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of Rosuvastatin. Its applications in drug development include:

- Abbreviated New Drug Application (ANDA) : The compound is involved in regulatory submissions for generic formulations of Rosuvastatin, facilitating the approval process for new medications.

- Drug Master File (DMF) : It is documented in DMFs submitted to the FDA, providing detailed information on the manufacturing process and quality control measures for the compound.

Toxicity Studies

Research involving this compound includes toxicity assessments necessary for ensuring safety in pharmaceutical applications. These studies evaluate:

- Acute and Chronic Toxicity : Investigations into the compound's safety profile help determine acceptable dosage levels and potential side effects.

- Environmental Impact Assessments : Understanding how the compound behaves in biological systems contributes to ecological safety evaluations.

Quality Control (QC) and Analytical Studies

Quality control processes for the commercial production of Rosuvastatin involve rigorous testing of intermediates like this compound. Key aspects include:

- Purity Analysis : High-performance liquid chromatography (HPLC) is used to ensure that the compound meets purity standards (≥98%).

- Stability Testing : Studies assess how the compound's properties change under various conditions, ensuring consistent performance in pharmaceutical formulations.

Case Study 1: Synthesis of Rosuvastatin

A notable application of this compound is its role in synthesizing Rosuvastatin. Research has documented various synthetic routes that utilize this intermediate effectively, demonstrating its importance in achieving high yields of the final drug product.

Case Study 2: Toxicological Evaluation

In a study assessing the toxicity of Rosuvastatin formulations containing this compound, researchers conducted both in vitro and in vivo tests. Results indicated that while the compound exhibited low toxicity at therapeutic doses, further investigations were recommended to explore long-term exposure effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related pyrimidine derivatives (Table 1):

Impact of Substituent Modifications

- Ester Group (Ethyl vs. However, methyl esters are easier to hydrolyze in metabolic pathways .

- Sulfonamido vs. Sulfonyl Groups:

The N-methylsulfonamido group in the target compound allows for hydrogen bonding, critical for binding to HMG-CoA reductase. In contrast, the methylsulfonyl group in analogs (e.g., CAS 147118-30-7) lacks hydrogen-bonding capability, reducing biological activity . - Fluorophenyl Position (4- vs. 2-):

The 4-fluorophenyl group in the target compound optimizes electronic effects for enzyme inhibition, whereas the 2-fluorophenyl analog () shows reduced steric compatibility in receptor binding .

Pharmacological and Industrial Relevance

- Target Compound:

Critical for Rosuvastatin’s efficacy, as the sulfonamido group directly interacts with the HMG-CoA reductase active site . - Methylsulfonyl Analogs: Used primarily as non-active impurities or reference standards due to their lack of hydrogen-bonding capacity .

- Dihydropyrimidine Analogs: Derivatives like LaSOM 282 () exhibit broader pharmacological activities, including antimicrobial and anti-inflammatory effects .

Preparation Methods

Aldehyde Protection

The aldehyde group of 2,4,6-trichloropyrimidine-5-carbaldehyde is protected using 1,3-dioxolane under acidic conditions, yielding 2,4,6-trichloro-5-(1,3-dioxolan-2-yl)pyrimidine. This step achieves >90% conversion by preventing aldehyde oxidation during subsequent reactions.

Isopropylation via Organometallic Coupling

The protected intermediate undergoes regioselective isopropylation at the 6-position using isopropylmagnesium bromide in tetrahydrofuran (THF) with Li₂CuCl₄ catalysis (10 mol%). This Friedel-Crafts-type alkylation proceeds at 55–60°C for 4.5 hours, affording 2,4-dichloro-5-(1,3-dioxolan-2-yl)-6-isopropylpyrimidine in 42% yield after column chromatography.

4-(4-Fluorophenyl) Installation

A Suzuki-Miyaura coupling introduces the 4-fluorophenyl group using 4-fluorophenylboronic acid, Pd(PPh₃)₄ (1 mol%), and K₂CO₃ in THF/water (3:1). This step achieves 78% yield with strict temperature control at 80°C to minimize dehalogenation side reactions.

Nucleophilic Amination

Displacement of the 2-chloro substituent by N-methylmethanesulfonamide occurs in dimethylformamide (DMF) with NaH as base (0°C to room temperature, 12 hours). This SNAr reaction provides the protected sulfonamide intermediate in 65% yield.

Aldehyde Deprotection

Hydrolysis of the 1,3-dioxolane group using 2M HCl in THF/water (1:1) at 50°C for 3 hours liberates the aldehyde, yielding the target compound with 89% purity after crystallization from ethyl acetate/n-hexane.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 1,3-Dioxolane, H⁺ | 92% | 95% |

| 2 | iPrMgBr, Li₂CuCl₄ | 42% | 98% |

| 3 | 4-FC₆H₄B(OH)₂, Pd(0) | 78% | 97% |

| 4 | N-Methylsulfonamide, NaH | 65% | 96% |

| 5 | HCl, H₂O/THF | 85% | 89% |

Photoredox-Catalyzed Cyclization Approach

A novel two-step synthesis reported by Wang et al. utilizes visible-light-mediated cyclization, significantly reducing reaction steps compared to traditional methods.

Knoevenagel Condensation

Ethyl 4-methyl-3-oxopentanoate reacts with 4-fluorobenzaldehyde in methanol/water (4:1) containing eosin Y bis(tetrabutylammonium salt) (2 mol%) and K₂CO₃. Under blue LED irradiation (450 nm, 20°C, 24 hours), this forms ethyl 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate with 73% conversion.

Thiouracil Formation and Sulfonation

The Knoevenagel adduct undergoes cyclization with S-methylisothiourea sulfate in hexamethylphosphoric triamide (HMPA) at 100°C for 24 hours, producing ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the sulfonamide group via radical intermediates, achieving 68% overall yield.

Optimization Insights:

-

Replacing HMPA with DMF decreases cyclization efficiency by 40%

-

Eosin Y photocatalyst increases reaction rate 3-fold compared to Ru(bpy)₃²⁺

-

Oxygen atmosphere critical for suppressing thiomethyl group overoxidation

Comparative Analysis of Methodologies

Efficiency Metrics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:

-

Step 1 : Condensation of 4-fluorophenylacetone with ethyl acetoacetate under basic conditions (e.g., sodium methoxide) to form the pyrimidine core .

-

Step 2 : Sulfonamide introduction via nucleophilic substitution using N-methylmethanesulfonamide in the presence of a catalytic base (e.g., triethylamine) .

-

Optimization : Yields improve with anhydrous solvents (e.g., THF), controlled temperature (60–80°C), and stoichiometric excess of sulfonamide reagent (1.2–1.5 eq.) .

Table 1 : Yield Optimization Parameters

Parameter Optimal Range Impact on Yield Reaction Temperature 60–80°C ↑ 15–20% Sulfonamide Equiv. 1.2–1.5 eq. ↑ 10–12% Solvent (Anhydrous) THF/DMF ↑ 8–10%

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Confirms the pyrimidine ring geometry (e.g., bond angles: C4–N1–C7 = 119.4°, C7–S1–O3 = 105.8°) and sulfonamide orientation .

- NMR Spectroscopy : Key signals include δ 1.35 ppm (triplet, ethyl CH3), δ 4.30 ppm (quartet, ethyl CH2), and δ 7.45–7.80 ppm (aromatic protons) .

- HPLC-MS : Purity (>95%) verified using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported bond lengths and angles for the sulfonamide group?

- Data Analysis : Discrepancies arise from torsional strain in the sulfonamide moiety (C7–S1–O3–C10).

-

Key Observations :

-

Bond Lengths : S1–O3 = 1.432 Å, S1–C7 = 1.762 Å (consistent across studies) .

-

Angular Variations : O3–S1–C7 angles range from 105.8° to 108.5° due to crystal packing effects .

-

Resolution : Use high-resolution X-ray data (R-factor < 0.05) and DFT calculations to model electronic effects .

Table 2 : Comparative Crystallographic Data

Parameter Study A Study B S1–O3 (Å) 1.432 1.429 S1–C7 (Å) 1.762 1.758 O3–S1–C7 (°) 105.8 108.5

Q. What strategies are effective for modifying the pyrimidine core to enhance bioactivity while retaining sulfonamide stability?

- Synthetic Strategies :

- Substitution at C6 : Replace isopropyl with bulkier groups (e.g., tert-butyl) to improve hydrophobic interactions .

- Fluorophenyl Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the para position to modulate electronic effects .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations : 100-ns simulations in GROMACS reveal stable binding (RMSD < 2.0 Å) when the fluorophenyl group occupies a hydrophobic pocket .

Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show split peaks for the ethyl group, and how can this be addressed?

- Root Cause : Rotameric splitting due to restricted rotation around the ester C–O bond.

- Solutions :

- Elevated Temperature : Acquire spectra at 50°C to average rotamers .

- Solvent Choice : Use DMSO-d6, which reduces splitting via hydrogen bonding with the ester carbonyl .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and real-time monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

- Characterization : Combine X-ray, NMR, and HRMS for unambiguous confirmation .

- Data Reproducibility : Report crystallographic parameters (e.g., space group P21/c) and refinement protocols to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.